

spectroscopic analysis of diphenylthioxostannane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Diphenylthioxostannane*

Cat. No.: *B1346933*

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Spectroscopic Profile of Diphenylthioxostannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **diphenylthioxostannane** ($C_{12}H_{10}SSn$). While a complete set of experimentally-derived spectra for **diphenylthioxostannane** is not readily available in the reviewed literature, this document compiles expected spectroscopic data based on the analysis of analogous organotin and organosulfur compounds. Detailed experimental protocols for the analysis of air-sensitive compounds are also provided, alongside visualizations of the analytical workflow and the interplay of different spectroscopic techniques.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **diphenylthioxostannane**.

Table 1: Expected NMR Spectroscopic Data for Diphenylthioxostannane

Nucleus	Expected Chemical Shift (δ) [ppm]	Expected Multiplicity	Notes
^1H NMR	7.20 - 7.80	Multiplet	The aromatic protons of the phenyl groups are expected to appear in this region. The exact chemical shifts and coupling patterns will depend on the solvent and the specific electronic environment.
^{13}C NMR	128.0 - 140.0	Multiple signals	The phenyl carbons will resonate in this range. The ipso-carbon (the carbon directly attached to the tin atom) is expected at the downfield end of this range.
^{119}Sn NMR	+80 to +120	Singlet	The chemical shift is characteristic of a tetracoordinated tin atom bonded to sulfur and carbon. The exact value is highly dependent on the solvent. [1]

Table 2: Expected Infrared (IR) Spectroscopy Data for Diphenylthioxostannane

Wavenumber (cm ⁻¹)	Vibration Mode	Expected Intensity
3050 - 3100	C-H stretch (aromatic)	Medium
1580 - 1600	C=C stretch (aromatic ring)	Medium to Strong
1430 - 1480	C=C stretch (aromatic ring)	Medium to Strong
~1090	In-plane C-H bend (aromatic)	Medium
~730 and ~695	Out-of-plane C-H bend (monosubstituted benzene)	Strong
450 - 550	Sn-C stretch	Medium to Strong
350 - 450	Sn=S stretch	Medium

Table 3: Expected Mass Spectrometry (MS) Fragmentation Data for Diphenylthioxostannane

m/z	Proposed Fragment	Notes
306	[C ₁₂ H ₁₀ SSn] ⁺	Molecular ion (M ⁺). The isotopic pattern of tin (multiple isotopes) will be characteristic.
274	[C ₁₂ H ₁₀ Sn] ⁺	Loss of sulfur from the molecular ion.
229	[C ₆ H ₅ SSn] ⁺	Loss of a phenyl radical.
197	[C ₆ H ₅ Sn] ⁺	Loss of a phenyl and a sulfur radical.
154	[C ₁₂ H ₁₀] ⁺	Biphenyl radical cation from the coupling of two phenyl groups.
120	[SnS] ⁺	Tin sulfide cation.
77	[C ₆ H ₅] ⁺	Phenyl cation.

Experimental Protocols

Given the air-sensitive nature of many organotin compounds, the following protocols are recommended for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation (under inert atmosphere):
 - In a glovebox or using a Schlenk line, accurately weigh 5-10 mg of **diphenylthioxostannane** into an NMR tube.
 - Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , C_6D_6 , or DMSO-d_6) that has been previously degassed and dried over molecular sieves.
 - Seal the NMR tube under an inert atmosphere (e.g., nitrogen or argon) using a J. Young's tap or by flame sealing.
- Data Acquisition:
 - Acquire ^1H NMR spectra using a standard pulse program.
 - Acquire $^{13}\text{C}\{^1\text{H}\}$ NMR spectra with proton decoupling.
 - For ^{119}Sn NMR, use a broadband probe tuned to the ^{119}Sn frequency. A reference standard, such as tetramethyltin (SnMe_4), should be used (can be external).

Infrared (IR) Spectroscopy

- Sample Preparation (under inert atmosphere):
 - KBr Pellet: In a glovebox, thoroughly grind a small amount of **diphenylthioxostannane** with dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Nujol Mull: In a glovebox, grind a small amount of the sample to a fine powder. Add a drop of Nujol (mineral oil) and continue to grind to a smooth paste. Spread the mull between two KBr or CsI plates.

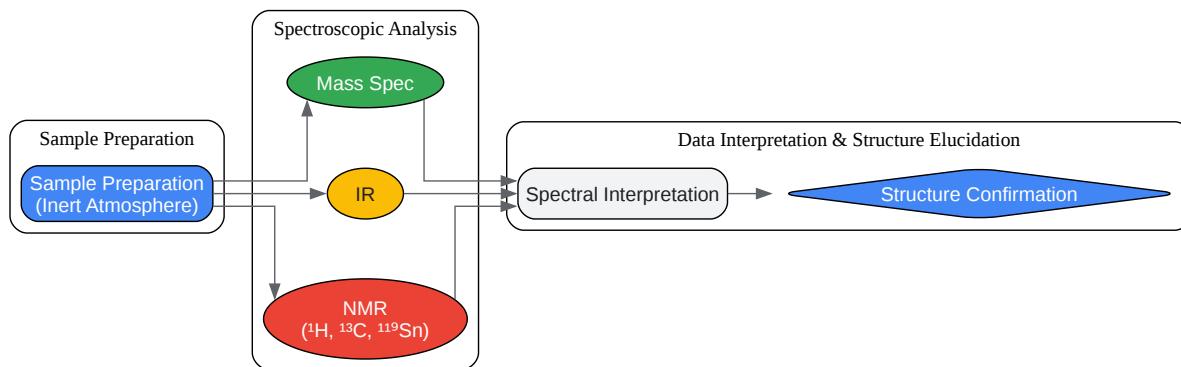
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the KBr pellet or Nujol on the salt plates before running the sample spectrum.
 - The spectral range should typically be 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of **diphenylthioxostannane** in a suitable volatile solvent (e.g., toluene or dichloromethane).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, direct insertion probe with electron ionization (EI) is a common method.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
 - The ionization energy for EI is typically 70 eV.

Visualizations

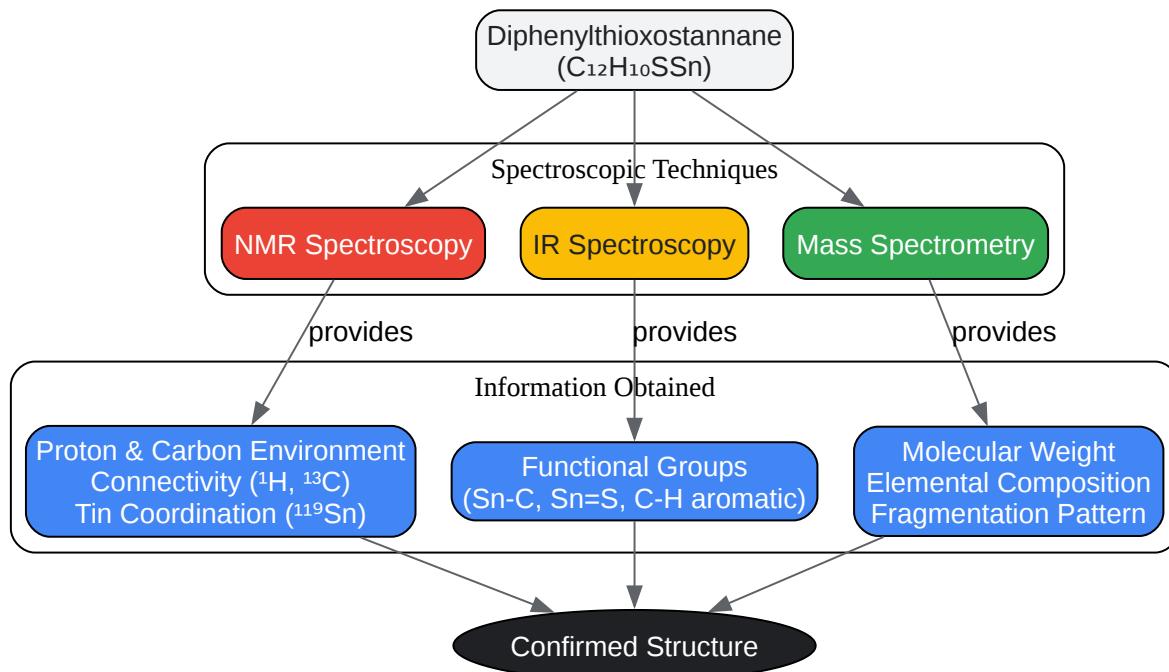
Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structural Elucidation Pathway



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Caption: Interplay of spectroscopic techniques for structural elucidation.

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References

- 1. mindat.org [mindat.org]
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